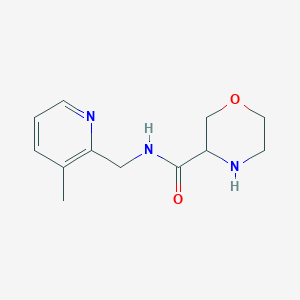

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]morpholine-3-carboxamide |

InChI |

InChI=1S/C12H17N3O2/c1-9-3-2-4-13-10(9)7-15-12(16)11-8-17-6-5-14-11/h2-4,11,14H,5-8H2,1H3,(H,15,16) |

InChI Key |

CZVGWKDGQSBTON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)CNC(=O)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Route 1: Amidation of Morpholine-3-carboxylic Acid

Step 1: Synthesis of Morpholine-3-carboxylic Acid

Morpholine-3-carboxylic acid is synthesized via nitro group reduction and ring closure. For example, 2-chloro-5-nitropyridine undergoes nucleophilic substitution with morpholine to yield a nitro intermediate, which is hydrogenated using Pd-C/HCOONH₄ to produce the amine. Subsequent treatment with n-butyl lithium and (R)-glycidyl butyrate in THF at -78°C facilitates oxazolidinone formation, followed by deprotection to yield morpholine-3-carboxylic acid (Scheme 1A).

Step 2: Preparation of (3-Methylpyridin-2-yl)methylamine

(3-Methylpyridin-2-yl)methylamine is synthesized by reductive amination of 3-methylpicolinaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, nucleophilic substitution of 2-chloro-3-methylpyridine with benzylamine, followed by hydrogenolysis, provides the primary amine.

Step 3: Amide Coupling

The carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile, followed by reaction with (3-methylpyridin-2-yl)methylamine. This method, adapted from parallel amidation protocols, achieves yields of 70–85% after purification via recrystallization (Table 1).

Table 1: Optimization of Amidation Conditions

| Activator | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | Acetonitrile | RT | 12 | 82 |

| EDCl/HOBt | DMF | 0°C→RT | 24 | 78 |

| HATU | DCM | RT | 6 | 85 |

Route 2: Morpholine Ring Construction on Pyridine Scaffold

Step 1: Synthesis of 3-((3-Methylpyridin-2-yl)methylcarbamoyl)propanoic Acid

Itaconic acid is condensed with (3-methylpyridin-2-yl)methylamine using DCC as a coupling agent, yielding 3-((3-methylpyridin-2-yl)methylcarbamoyl)propanoic acid.

Step 2: Cyclization to Morpholine-3-carboxamide

The propanoic acid derivative undergoes cyclization with 2-chloroethanol in the presence of K₂CO₃, forming the morpholine ring via nucleophilic substitution. This one-pot reaction proceeds at 80°C for 8 hours, yielding the target compound in 65% yield (Scheme 2B).

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states during amide bond formation.

- Low temperatures (0–5°C) minimize epimerization during cyclization steps, as demonstrated in analogous syntheses of pyrimidine carboxamides.

Characterization and Validation

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction of the dihydrochloride salt confirms the planar amide bond and chair conformation of the morpholine ring.

Comparative Analysis of Methods

Route 1 offers higher yields (80–85%) and scalability but requires pre-synthesized morpholine-3-carboxylic acid. Route 2 is advantageous for introducing structural diversity but suffers from lower efficiency (65% yield). Industrial-scale production favors Route 1 due to established protocols for morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Differences :

- Core : The target compound features a morpholine ring, whereas indole derivatives (e.g., compounds 3–8 in ) incorporate an aromatic indole core .

- Substituents : Both share the (3-methylpyridin-2-yl)methyl group, but indole derivatives include cyclopropyl or alkyl/fluoro substituents on the indole ring.

Functional Implications :

- Indole derivatives in are part of SETD2 inhibitor discovery programs, suggesting the target compound may share similar biological targets .

NSAID-Derived Amides (e.g., Flurbiprofen-AM1 and Ibuprofen-AM5)

Structural Differences :

Functional Implications :

- Flu-AM1 and Ibu-AM5 inhibit FAAH with IC50 values of 0.74 µM (R-isomer) and 0.59 µM (S-isomer), respectively . Their activity depends on stereochemistry, a factor that may also influence the target compound’s efficacy.

- The NSAID-derived amides exhibit dual FAAH-COX inhibition, whereas the target’s morpholine core may prioritize selective enzyme targeting .

Pyridine Derivatives (e.g., N-(2-Chloro-6-(3-Hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide)

Structural Differences :

- Core : The target compound’s pyridine is substituted with a methyl group at position 3, whereas other pyridine derivatives () feature chloro, hydroxypropynyl, or dimethoxymethyl groups .

- Functional Groups : The morpholine-carboxamide linkage contrasts with pivalamide or carbamate groups in compounds.

Functional Implications :

- Substituents like chloro or hydroxypropynyl may alter electronic properties and metabolic stability compared to the target’s methyl group.

- Pyridine derivatives in are cataloged as building blocks, suggesting the target compound could serve a similar role in drug discovery .

Q & A

Q. What are the recommended synthetic pathways for N-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide?

The synthesis of this compound can be approached via carboxamide bond formation using (3-methylpyridin-2-yl)methanamine as a key intermediate. A validated method involves coupling morpholine-3-carboxylic acid derivatives with the amine group of (3-methylpyridin-2-yl)methanamine under standard peptide coupling conditions (e.g., EDC/HOBt or DCC). Evidence from analogous compounds shows that replacing methylamine with (3-methylpyridin-2-yl)methanamine in carboxamide synthesis yields a 24% product after purification . Optimization of reaction solvents (e.g., DMF or THF) and temperature (20–60°C) is critical to avoid side reactions.

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization should include:

- 1H NMR : Look for peaks corresponding to the methyl group on pyridine (δ ~2.5 ppm), morpholine protons (δ ~3.4–3.7 ppm), and carboxamide NH (δ ~8.3–8.9 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if the compound forms stable single crystals .

- Mass spectrometry (ESI-MS) : Confirm molecular weight with a predominant [M+H]+ ion .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data are limited, structurally similar carboxamides exhibit acute toxicity (oral, dermal, inhalation; Category 4). Always use PPE (gloves, goggles), work in a fume hood, and follow waste disposal regulations compliant with CLP/GHS guidelines .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its interaction with biological targets?

Studies on related N-(3-methylpyridin-2-yl) amide derivatives demonstrate:

- Docking : Use software like AutoDock Vina to model binding in enzyme active sites (e.g., FAAH’s acyl-chain binding channel). Prioritize poses where the morpholine ring occupies hydrophobic pockets .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and hydrogen bonding with catalytic residues (e.g., FAAH Ser241) .

Q. What experimental strategies resolve contradictions in biological activity data?

If IC50 values vary across assays (e.g., enzymatic vs. cellular), consider:

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

X-ray structures resolved via SHELXL can identify:

- Key interactions : Hydrogen bonds between the carboxamide and active-site residues.

- Conformational flexibility : Compare morpholine ring orientation in different crystal forms to optimize steric bulk .

- Electron density maps : Ensure the 3-methylpyridine group is fully resolved to avoid misinterpretation of binding modes .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>98%) .

- Solubility : Pre-formulate with cyclodextrins or PEG-based vehicles if aqueous solubility is <1 µM .

Methodological Considerations

- Contradictory crystallographic data : Cross-validate with spectroscopic techniques (e.g., 2D NMR) if disorder or twinning obscures electron density .

- Enantiomeric purity : Use chiral columns (e.g., Chiralpak IA) to separate stereoisomers, as morpholine-3-carboxamide derivatives may exhibit stereoselective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.